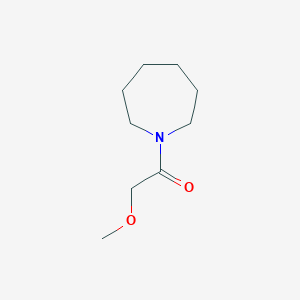
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 1995, and it has since been the subject of numerous scientific studies. The purpose of
Wirkmechanismus
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide acts as a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. Activation of CB1 receptors by N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and other physiological processes. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may also act on other receptors, such as the vanilloid receptor TRPV1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide are primarily mediated by its actions on the CB1 receptor. Studies have shown that N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has potent analgesic and anti-inflammatory effects, and it may also have neuroprotective properties. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may also affect other physiological processes, such as appetite regulation, cardiovascular function, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide for lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide is its potential for off-target effects, particularly on other receptors such as TRPV1. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide. One area of research is the development of new cannabinoid receptor agonists based on the structure of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-cyclopentylidene-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has potent analgesic and anti-inflammatory effects, and it may also have neuroprotective properties. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential use in drug development, particularly in the development of new cannabinoid receptor agonists.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-12-7-4-5-8-12)11-16-10-6-2-1-3-9-14(16)18/h12H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDMLBYSXNVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)


![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)


![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)